molecular formula C14H16N2O3S B239322 2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide

2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide

Cat. No.: B239322
M. Wt: 292.36 g/mol
InChI Key: YUYFYZDMDXXANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes a methoxy group, two methyl groups, a pyridinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative .

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, causing a conformational change that reduces its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the pyridinyl and benzenesulfonamide moieties, make it a versatile compound for various applications .

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

2-methoxy-4,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C14H16N2O3S/c1-10-7-13(19-3)14(8-11(10)2)20(17,18)16-12-5-4-6-15-9-12/h4-9,16H,1-3H3

InChI Key

YUYFYZDMDXXANM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=CC=C2)OC

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=CC=C2)OC

Origin of Product

United States

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